alpha-Hexylcinnamaldehyde

Descripción

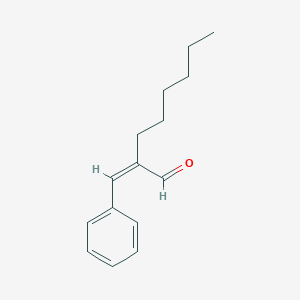

Structure

3D Structure

Propiedades

IUPAC Name |

(2E)-2-benzylideneoctanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O/c1-2-3-4-6-11-15(13-16)12-14-9-7-5-8-10-14/h5,7-10,12-13H,2-4,6,11H2,1H3/b15-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUUHFMWKWLOQMM-NTCAYCPXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=CC1=CC=CC=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C(=C\C1=CC=CC=C1)/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401020801 | |

| Record name | (2E)-2-(Phenylmethylidene)octanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401020801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Liquid, Other Solid; Liquid; Liquid, Other Solid, Liquid, Pale yellow liquid, jasmine like odour | |

| Record name | Octanal, 2-(phenylmethylene)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hexyl-3-phenyl-2-propenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031736 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | alpha-Hexylcinnamaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/566/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; miscible in oils, miscible (in ethanol) | |

| Record name | alpha-Hexylcinnamaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/566/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.950-0.961 | |

| Record name | alpha-Hexylcinnamaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/566/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

165184-98-5, 101-86-0 | |

| Record name | (2E)-2-(Phenylmethylene)octanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=165184-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Hexylcinnamaldehyde, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165184985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexyl cinnamic aldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406799 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexyl cinnamic aldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46150 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octanal, 2-(phenylmethylene)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2E)-2-(Phenylmethylidene)octanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401020801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E)-2-benzylideneoctanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.166.492 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | α-hexylcinnamaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.713 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-HEXYLCINNAMALDEHYDE, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9947QRR9O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Hexyl-3-phenyl-2-propenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031736 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

4 °C | |

| Record name | 2-Hexyl-3-phenyl-2-propenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031736 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of alpha-Hexylcinnamaldehyde

Introduction

alpha-Hexylcinnamaldehyde (HCA), commonly referred to as hexyl cinnamal, is an aromatic aldehyde that is a prominent ingredient in the fragrance and cosmetics industries.[1][2] Valued for its characteristic sweet, floral, and jasmine-like aroma, it is synthesized for wide use in perfumes, personal care products, and household cleaners.[2][3] Structurally, it is a derivative of cinnamaldehyde (B126680) with a hexyl group substituted at the alpha-position.[4] Beyond its olfactory properties, α-Hexylcinnamaldehyde has garnered attention from researchers for its biological activities, including potential anti-mutagenic properties and its ability to act as a chemosensitizing agent, making its physicochemical characteristics of significant interest to drug development and toxicology professionals.[5][6] This guide provides an in-depth overview of its core physicochemical properties, supported by experimental context and mechanistic insights.

Chemical Identity and Structure

This compound is formally known as 2-Benzylideneoctanal.[4][7] Its structure consists of a phenyl group attached to a propenal backbone, with a six-carbon hexyl chain bonded to the alpha carbon of the aldehyde group. This combination of an aromatic ring, a conjugated double bond system, and an aliphatic chain dictates its physical and chemical behavior.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | 2-Benzylideneoctanal | [7] |

| Common Name | This compound, Hexyl Cinnamal | [3][7] |

| CAS Number | 101-86-0 | [7][8] |

| Molecular Formula | C₁₅H₂₀O | [2][7] |

| Molecular Weight | 216.32 g/mol | [2][9][10] |

| SMILES | O=C\C(=C\c1ccccc1)CCCCCC | [7] |

| InChI Key | GUUHFMWKWLOQMM-NTCAYCPXSA-N |[7] |

Core Physicochemical Properties

The physicochemical properties of α-Hexylcinnamaldehyde are summarized below. These values are crucial for formulation, stability testing, and predicting its environmental fate and biological interactions.

Table 2: General Physical Properties

| Property | Value | Reference |

|---|---|---|

| Physical State | Pale yellow liquid | [1][9] |

| Odor | Jasmine-like, floral, sweet, and slightly fatty/herbaceous |[2][9][11] |

Table 3: Thermodynamic and Safety Properties

| Property | Value | Reference |

|---|---|---|

| Boiling Point | 308 °C (at 760 mmHg) | [4][7] |

| 174-176 °C (at 15 mmHg) | [2] | |

| Melting Point | Not available (liquid at room temp.) | [12] |

| Density | 0.950 - 0.961 g/mL (at 20-25 °C) | [2][7][9][10] |

| Vapor Pressure | 0.001 mmHg (at 25 °C) | [13] |

| 0.0001 hPa (at 20 °C) | [14] |

| Flash Point | >230 °F / 113 °C (closed cup) |[12][15] |

Table 4: Solubility and Partitioning Data

| Property | Value | Reference |

|---|---|---|

| Solubility in Water | 2.75 - 5 mg/L (at 25 °C); considered nearly insoluble | [2][7][16] |

| Solubility in Solvents | Miscible in ethanol (B145695) and oils; soluble in most fixed and mineral oils | [9][10][14] |

| LogP (n-octanol/water) | 4.8 |[4][9][14] |

Table 5: Optical and Other Properties

| Property | Value | Reference |

|---|

| Refractive Index (n²⁰/D) | 1.547 - 1.553 |[2][9][17] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and quantification of α-Hexylcinnamaldehyde.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra are definitive for structural confirmation. Key ¹H NMR signals include a downfield singlet for the aldehydic proton, multiplets in the aromatic region for the phenyl group, a singlet for the vinylic proton, and a series of upfield signals corresponding to the aliphatic hexyl chain.[9][18]

-

Mass Spectrometry (MS) : Gas Chromatography-Mass Spectrometry (GC-MS) is commonly used for identification. The mass spectrum would show a molecular ion (M⁺) peak corresponding to its molecular weight (216.32).[9]

-

UV-Visible Spectroscopy : Due to its conjugated system (phenyl ring, double bond, and carbonyl group), α-Hexylcinnamaldehyde is expected to show strong UV absorbance. Its parent compound, cinnamaldehyde, displays a primary absorbance peak around 290 nm, and HCA is expected to have a similar profile.[19]

-

Infrared (IR) Spectroscopy : The IR spectrum would be characterized by a strong carbonyl (C=O) stretching band for the aldehyde, C-H stretching bands for the aromatic and aliphatic portions, and C=C stretching bands for the aromatic ring and the alkene group.

Experimental Protocols

Detailed experimental protocols for determining physicochemical properties are standardized. Below are outlines of common methodologies applicable to α-Hexylcinnamaldehyde.

Synthesis via Aldol Condensation

The industrial synthesis of α-Hexylcinnamaldehyde is typically achieved through a crossed-aldol condensation reaction.[1][4] This process involves the reaction of benzaldehyde (B42025) with n-octanal in the presence of a base catalyst.

-

Methodology :

-

Reactant Charging : Benzaldehyde and n-octanal are charged into a reactor, often with an excess of benzaldehyde.

-

Catalysis : An aqueous solution of a base catalyst, such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃), is added to the reactor.[1]

-

Reaction : The mixture is agitated at a controlled temperature to facilitate the condensation reaction, where the enolate of octanal (B89490) attacks the carbonyl carbon of benzaldehyde, followed by dehydration to form the α,β-unsaturated aldehyde.

-

Workup and Purification : After the reaction is complete, the mixture is neutralized. The organic layer is separated, washed, and purified, typically via vacuum distillation, to yield high-purity α-Hexylcinnamaldehyde.[20]

-

Determination of Vapor Pressure

For low-volatility organic compounds like HCA, the vapor pressure can be measured using several methods.[21][22]

-

Gas Saturation Method (OECD TG 104) :

-

A stream of inert gas (e.g., nitrogen) is passed at a known, slow flow rate through or over a sample of the substance.

-

The gas becomes saturated with the vapor of the substance.

-

The amount of substance transported by the gas is determined by trapping the vapor (e.g., on a sorbent tube) and quantifying it using a technique like gas chromatography (GC).

-

The vapor pressure is calculated from the mass of the transported substance and the total volume of the gas passed through.

-

-

Static Method (OECD TG 104) :

-

A purified sample of the substance is introduced into an evacuated chamber maintained at a constant temperature.

-

The pressure inside the chamber is measured over time until it reaches a stable equilibrium value.

-

This equilibrium pressure is the vapor pressure of the substance at that temperature. This method is highly accurate but requires rigorous degassing of the sample.[23]

-

Determination of Octanol-Water Partition Coefficient (LogP)

The LogP value is a critical parameter for predicting the environmental distribution and biological absorption of a substance.

-

Shake-Flask Method (OECD TG 107) :

-

A small amount of α-Hexylcinnamaldehyde is dissolved in a mixture of n-octanol and water that have been pre-saturated with each other.

-

The mixture is shaken vigorously in a vessel at a constant temperature until equilibrium is reached.

-

The mixture is then centrifuged to separate the n-octanol and water phases.

-

The concentration of HCA in each phase is determined analytically (e.g., by GC or HPLC).

-

The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

-

Biological Interactions and Potential Mechanisms

While primarily used for its scent, HCA exhibits notable biological activity. It is a known skin sensitizer, a property that necessitates its declaration on cosmetic product labels in many jurisdictions.[3][10] More recently, research has highlighted its potential as a chemosensitizing agent, capable of enhancing the efficacy of anticancer drugs like doxorubicin.[24]

The mechanism appears to involve the modulation of cancer cell membrane permeability.[24] In studies with various human cancer cell lines, HCA increased the cytotoxic effect of doxorubicin. This effect was most pronounced in cells lacking ATP-binding cassette (ABC) transporter pumps, suggesting that HCA's primary role is not the inhibition of drug efflux but rather a more general alteration of the cell membrane that facilitates drug entry or retention.[24]

References

- 1. atamankimya.com [atamankimya.com]

- 2. This compound | 101-86-0 [chemicalbook.com]

- 3. CAS 101-86-0: α-Hexylcinnamaldehyde | CymitQuimica [cymitquimica.com]

- 4. HEXYL CINNAMALDEHYDE - Ataman Kimya [atamanchemicals.com]

- 5. TargetMol [targetmol.com]

- 6. researchgate.net [researchgate.net]

- 7. α-Hexylcinnamaldehyde - Wikipedia [en.wikipedia.org]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. This compound | C15H20O | CID 1550884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. grokipedia.com [grokipedia.com]

- 11. alpha-hexyl cinnamaldehyde, 101-86-0 [thegoodscentscompany.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. The Good Scents Company safety data sheet for alpha- hexyl cinnamaldehyde [thegoodscentscompany.com]

- 14. scent.vn [scent.vn]

- 15. α-Hexylcinnamaldehyde | 101-86-0 | FH175232 | Biosynth [biosynth.com]

- 16. chemicalbook.com [chemicalbook.com]

- 17. tcichemicals.com [tcichemicals.com]

- 18. This compound(101-86-0) 1H NMR spectrum [chemicalbook.com]

- 19. researchgate.net [researchgate.net]

- 20. CN103539647A - Method for synthesizing this compound by directly using low content n-octanal - Google Patents [patents.google.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. edepot.wur.nl [edepot.wur.nl]

- 23. vscht.cz [vscht.cz]

- 24. α-Hexylcinnamaldehyde Synergistically Increases Doxorubicin Cytotoxicity Towards Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Purification of alpha-Hexylcinnamaldehyde for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

alpha-Hexylcinnamaldehyde (HCA), a synthetic aromatic aldehyde, is a key ingredient in the fragrance and cosmetics industries and sees use as a flavoring agent.[1][2] Its utility in research, particularly in the study of contact allergens and in organic synthesis, necessitates a comprehensive understanding of its preparation and purification to ensure high-purity material for experimental use.[3][4] This technical guide provides an in-depth overview of the prevalent synthesis and purification methodologies for this compound, focusing on the Claisen-Schmidt condensation reaction and subsequent purification by distillation. Detailed experimental protocols, quantitative data, and process visualizations are presented to aid researchers in the production of high-purity HCA for a range of scientific applications.

Introduction

This compound (IUPAC name: 2-Benzylideneoctanal) is a pale yellow liquid with a characteristic jasmine-like floral scent.[1][5] It is found naturally in the essential oil of chamomile.[5][6] The primary route for its commercial and laboratory synthesis is the Claisen-Schmidt condensation, a variant of the crossed aldol (B89426) condensation, between benzaldehyde (B42025) and octanal (B89490).[5][7][8] This reaction involves an aromatic aldehyde lacking an alpha-hydrogen reacting with an enolizable aldehyde.[7] The choice of catalyst and reaction conditions significantly influences the reaction yield and the impurity profile of the crude product. Subsequent purification is critical to remove unreacted starting materials, byproducts from self-condensation of octanal, and other impurities.[9] This guide details a standard laboratory-scale synthesis and purification procedure for obtaining high-purity this compound.

Synthesis of this compound via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a robust and widely employed method for the synthesis of alpha,beta-unsaturated aldehydes and ketones. In the case of HCA synthesis, benzaldehyde serves as the non-enolizable aromatic aldehyde, and octanal provides the enolizable aliphatic aldehyde. The reaction is typically base-catalyzed.

Reaction Mechanism and Signaling Pathway

The reaction proceeds via a base-catalyzed aldol condensation mechanism. The base abstracts an acidic α-hydrogen from octanal to form an enolate ion. This nucleophilic enolate then attacks the carbonyl carbon of benzaldehyde. The resulting aldol addition product readily undergoes dehydration (elimination of a water molecule) to form the stable, conjugated α,β-unsaturated aldehyde, this compound.

Experimental Protocol: Base-Catalyzed Synthesis

This protocol is a representative procedure based on common laboratory practices for aldol condensations.

Materials:

-

Benzaldehyde

-

n-Octanal

-

Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

-

Ethanol (or other suitable solvent)

-

Diethyl ether or other extraction solvent

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide (1-10% by weight of benzaldehyde) in ethanol.[10][11]

-

Addition of Reactants: To the stirred solution, add benzaldehyde. Then, slowly add n-octanal to the mixture. An excess of benzaldehyde is often used to minimize the self-condensation of octanal.[12]

-

Reaction Conditions: Heat the reaction mixture to a temperature between 50°C and 100°C and maintain it for several hours with continuous stirring.[9][12] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.

-

Extraction: Extract the aqueous layer with diethyl ether or another suitable organic solvent. Combine the organic extracts.

-

Washing: Wash the combined organic layers with deionized water and then with brine to remove any remaining base and water-soluble impurities.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Alternative Catalytic Systems

While traditional synthesis relies on strong bases like NaOH or KOH, these can lead to side reactions and generate significant alkaline waste.[10] Greener alternatives have been explored, such as the use of solid base catalysts like hydrotalcite.[6][9] These heterogeneous catalysts offer advantages such as easier separation from the reaction mixture, potential for recycling, and often lead to higher selectivity for the desired product.[6]

Purification of this compound

The crude product from the synthesis contains unreacted starting materials, the desired this compound, and byproducts, most notably from the self-condensation of octanal.[9] Purification is essential to obtain a product of high purity.

Purification Workflow

The general workflow for the purification of this compound involves the removal of low-boiling impurities followed by the separation of the product from high-boiling contaminants.

Experimental Protocol: Fractional Vacuum Distillation

Fractional distillation under reduced pressure is the most effective method for purifying this compound, as it allows for the separation of components with close boiling points at temperatures below their decomposition points.[13]

Equipment:

-

Distillation flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Distillation head with thermometer

-

Condenser

-

Receiving flask(s)

-

Vacuum pump and vacuum gauge

-

Heating mantle

Procedure:

-

Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum application.

-

Charging the Flask: Charge the distillation flask with the crude this compound.

-

Applying Vacuum: Gradually apply vacuum to the system to the desired pressure (e.g., 1.333 kPa to 2000 Pa).[10][14]

-

Heating: Gently heat the distillation flask.

-

Fraction Collection:

-

First Fraction (Fore-run): Collect the initial distillate, which will primarily consist of lower-boiling impurities such as unreacted benzaldehyde and octanal. The boiling point will be lower than that of HCA.

-

Main Fraction: As the temperature stabilizes at the boiling point of this compound at the given pressure (e.g., 174-176 °C at 15 mmHg or ~2000 Pa), collect the main fraction in a clean receiving flask.[10][15]

-

Residue: Stop the distillation before the flask goes to dryness to avoid the decomposition of high-boiling residues. The remaining material in the distillation flask will contain high-boiling byproducts.

-

-

Characterization: Analyze the purity of the collected main fraction using techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and spectroscopy (NMR, IR).[10][16]

Alternative Purification Methods

For smaller scale or for achieving very high purity, column chromatography can be employed.[17][18] Silica gel is a common stationary phase for the purification of cinnamaldehyde (B126680) derivatives.[17]

Data Presentation

The following tables summarize key quantitative data related to the synthesis and properties of this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₂₀O | [5] |

| Molar Mass | 216.32 g/mol | [5] |

| Appearance | Pale yellow liquid | [5] |

| Odor | Jasmine-like, floral | [1] |

| Boiling Point | 308 °C (at atmospheric pressure) | [5] |

| 174-176 °C (at 15 mmHg) | [15] | |

| Density | 0.95 g/mL (at 25 °C) | [5] |

| Solubility | Insoluble in water; soluble in oils and ethanol | [5][10] |

Table 2: Representative Reaction Conditions and Outcomes for HCA Synthesis

| Catalyst | Reactant Ratio (Benzaldehyde:Octanal) | Temperature (°C) | Reaction Time (h) | Conversion (%) | Selectivity (%) | Yield (%) | Reference(s) |

| NaOH/KOH | Excess Benzaldehyde | 60-100 | Varies | - | - | Generally < 90 | [19] |

| Hydrotalcite | 1:1 to 5:1 | 125 | 8 | 94-98 | 34-81 | - | [9] |

| Proline/LiCl | 1:1 to 1:1.2 | 60-80 | 2-10 | >99 | - | High | [19] |

| Pyrrolidine | 1.2:1 to 1.8:1 | 80-90 | Varies | - | High | - | [12] |

Table 3: Purification Parameters and Achieved Purity

| Purification Method | Key Parameters | Achieved Purity | Reference(s) |

| Fractional Vacuum Distillation | Pressure: 133-2000 Pa; Tower Top Temp: 120-150 °C | >99.0 wt% | [10][11] |

| Column Chromatography | Stationary Phase: Silica Gel | Can achieve high purity | [17] |

Conclusion

The synthesis of this compound via the Claisen-Schmidt condensation of benzaldehyde and octanal, followed by purification using fractional vacuum distillation, is a well-established and reliable method for obtaining high-purity material for research purposes. By carefully controlling reaction conditions and employing efficient purification techniques, researchers can produce HCA with the required purity for sensitive applications. The use of greener catalytic systems like hydrotalcite presents a more environmentally benign approach to the synthesis. This guide provides the necessary technical details to enable researchers to successfully synthesize and purify this compound in a laboratory setting.

References

- 1. This compound | 101-86-0 [chemicalbook.com]

- 2. CAS 101-86-0: α-Hexylcinnamaldehyde | CymitQuimica [cymitquimica.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. chemimpex.com [chemimpex.com]

- 5. α-Hexylcinnamaldehyde - Wikipedia [en.wikipedia.org]

- 6. Technology for the production α-hexyl cinnamaldehyde via green catalytic route | CSIR-CSMCRI Bhavnagar [csmcri.res.in]

- 7. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 8. Claisen Schimdt Reaction (Mixed Aldol Condensation) | PraxiLabs [praxilabs.com]

- 9. Heterogeneous Catalytic Process For Synthesis Of Alpha [quickcompany.in]

- 10. CN103539647A - Method for synthesizing this compound by directly using low content n-octanal - Google Patents [patents.google.com]

- 11. CN103539647B - Method for synthesizing this compound by directly using low content n-octanal - Google Patents [patents.google.com]

- 12. US5728892A - Method for preparing an alpha-alkycinnamaldehyde - Google Patents [patents.google.com]

- 13. Purification [chem.rochester.edu]

- 14. journals.caf.ac.cn [journals.caf.ac.cn]

- 15. a-Hexylcinnamaldehyde analytical standard 101-86-0 [sigmaaldrich.com]

- 16. α-Hexylcinnamaldehyde Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]

- 17. isca.me [isca.me]

- 18. Purification of Cinnamaldehyde from Cinnamon Species by Column Chromatography | Semantic Scholar [semanticscholar.org]

- 19. Method for preparing alpha-hexylcinnamyl aldehyde - Eureka | Patsnap [eureka.patsnap.com]

α-Hexylcinnamaldehyde: A Technical Deep Dive into its Cellular Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-Hexylcinnamaldehyde (HCA), a widely used fragrance ingredient and flavoring agent, has garnered significant scientific interest beyond its sensory properties. Emerging research in cellular models has revealed its potential as a modulator of key signaling pathways implicated in oxidative stress, inflammation, and cellular defense mechanisms. This technical guide provides an in-depth analysis of the current understanding of HCA's mechanism of action at the cellular level, with a focus on its effects in keratinocytes and other relevant models. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling cascades involved.

Core Mechanisms of Action

The primary mechanism of action of this compound in cellular models appears to be centered around the activation of the Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses. Additionally, based on studies of its close structural analog cinnamaldehyde (B126680), HCA is implicated in the modulation of inflammatory pathways, including NF-κB and MAPK/JNK signaling.

Nrf2-Mediated Antioxidant Response

This compound is recognized as a skin sensitizer, a property often linked to the reactivity of the compound with cellular proteins. This electrophilic nature is a key trigger for the activation of the Keap1-Nrf2 pathway. Gene expression profiling of human keratinocyte cell line HaCaT treated with HCA has shown a significant upregulation of oxidative stress pathways, including Keap1-dependent genes[1].

Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds like HCA can covalently modify cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, initiating the transcription of a battery of cytoprotective enzymes and proteins.

Modulation of Inflammatory Signaling Pathways

While direct evidence for HCA is still emerging, studies on cinnamaldehyde provide a strong basis for its role in modulating inflammatory responses. These effects are likely mediated through the inhibition of key pro-inflammatory signaling cascades.

-

NF-κB Pathway: Cinnamaldehyde has been shown to suppress the activation of NF-κB, a master regulator of inflammation[2]. This inhibition is thought to occur through the prevention of IκBα degradation, which retains the NF-κB p50/p65 dimer in the cytoplasm, thereby preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.

-

MAPK/JNK Pathway: The mitogen-activated protein kinase (MAPK) pathways, including JNK, p38, and ERK, are crucial in cellular responses to stress and inflammation. Cinnamaldehyde has been demonstrated to inhibit the phosphorylation of JNK, a key step in its activation[3]. By suppressing JNK signaling, HCA may attenuate the expression of downstream inflammatory mediators.

-

TLR4 Signaling: Toll-like receptor 4 (TLR4) is a key pattern recognition receptor that initiates inflammatory responses upon binding to ligands like lipopolysaccharide (LPS). Cinnamaldehyde has been reported to inhibit TLR4 signaling by interfering with the oligomerization of the receptor, a critical step for downstream signal transduction[4].

Quantitative Data Summary

The following tables summarize the available quantitative data on the cellular effects of this compound and its structural analog, cinnamaldehyde.

Table 1: Cytotoxicity of α-Hexylcinnamaldehyde in Human Cancer Cell Lines

| Cell Line | Assay Type | Endpoint | Value (µM) | Reference |

| Caco-2 | MTT Assay | IC50 | >100 | [5] |

| CCRF/CEM | MTT Assay | IC50 | >100 | [5] |

| CEM/ADR5000 | MTT Assay | IC50 | >100 | [5] |

Table 2: Effects of Cinnamaldehyde on Nrf2 Pathway and Inflammatory Cytokines in Keratinocytes

| Parameter | Cell Line | Treatment | Concentration (µM) | Effect | Reference |

| Nrf2 Accumulation | KERTr | Cinnamaldehyde | 100 | Rapid accumulation | [6] |

| IL-1β Transcription | KERTr | Cinnamaldehyde | 100 | Inhibition | [6] |

| Pro-inflammatory Cytokine Expression | KERTr | Cinnamaldehyde | 250 | Increased | [6] |

| Zymosan-induced Pro-inflammatory Response | KERTr | Cinnamaldehyde | 100 | Downregulation | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of HCA's mechanism of action.

Keap1-Nrf2 Interaction Assay (Fluorescence Polarization)

This assay is designed to identify inhibitors of the Keap1-Nrf2 protein-protein interaction.

Principle: Fluorescence Polarization (FP) measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger protein. A small, fluorescently labeled Nrf2 peptide tumbles rapidly in solution, resulting in low polarization. When bound to the larger Keap1 protein, the complex tumbles more slowly, leading to an increase in polarization. A test compound that inhibits this interaction will displace the fluorescent peptide, causing a decrease in polarization.

Protocol:

-

Reagents and Materials:

-

Purified recombinant Keap1 protein (Kelch domain).

-

Fluorescently labeled Nrf2 peptide (e.g., FITC-labeled peptide containing the ETGE motif).

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.005% Tween-20).

-

Test compound (this compound) dissolved in DMSO.

-

384-well, low-volume, black, non-binding surface microplate.

-

Plate reader capable of measuring fluorescence polarization.

-

-

Procedure:

-

Prepare a solution of the fluorescent Nrf2 peptide and Keap1 protein in the assay buffer. The final concentrations should be optimized for a stable and significant polarization signal.

-

Add the test compound (HCA) at various concentrations to the wells of the microplate. Include a vehicle control (DMSO) and a positive control inhibitor.

-

Add the Keap1-Nrf2 peptide mixture to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization using the plate reader with appropriate excitation and emission wavelengths for the fluorophore.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the controls.

-

Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

-

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB in response to stimuli and potential inhibitors.

Principle: Cells are transfected with a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB binding sites. Upon activation, NF-κB translocates to the nucleus, binds to these sites, and drives the expression of luciferase. The amount of light produced upon addition of the luciferase substrate is proportional to the NF-κB activity. A co-transfected plasmid expressing Renilla luciferase under a constitutive promoter is often used for normalization.

Protocol:

-

Cell Culture and Transfection:

-

Plate HaCaT cells in a 96-well plate and allow them to adhere.

-

Transfect the cells with the NF-κB firefly luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

-

-

Treatment and Stimulation:

-

After transfection, treat the cells with various concentrations of HCA for a specified pre-incubation period.

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for a defined time. Include unstimulated and vehicle-treated controls.

-

-

Cell Lysis and Luciferase Assay:

-

Lyse the cells using a passive lysis buffer.

-

Transfer the cell lysates to a white, opaque 96-well plate.

-

Use a dual-luciferase reporter assay system to measure the firefly and Renilla luciferase activities sequentially in a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.

-

Calculate the fold induction of NF-κB activity in stimulated cells compared to unstimulated cells.

-

Determine the inhibitory effect of HCA by comparing the normalized luciferase activity in HCA-treated, stimulated cells to that in stimulated cells without HCA. Calculate the IC50 value.

-

Western Blotting for Phosphorylated JNK (p-JNK)

This method is used to detect the activation of the JNK signaling pathway.

Principle: Western blotting allows for the detection of specific proteins in a complex mixture. Following treatment with HCA and/or a stimulus, cell lysates are prepared, and proteins are separated by size using SDS-PAGE. The separated proteins are then transferred to a membrane and probed with an antibody specific for the phosphorylated (active) form of JNK. A second antibody, conjugated to an enzyme, is used for detection via chemiluminescence or fluorescence.

Protocol:

-

Cell Culture and Treatment:

-

Culture HaCaT cells to near confluence.

-

Treat the cells with HCA at various concentrations for a specified time, with or without a JNK-activating stimulus (e.g., UV radiation or TNF-α).

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated JNK (p-JNK).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total JNK or a housekeeping protein like β-actin or GAPDH.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the p-JNK signal to the total JNK or housekeeping protein signal to determine the relative level of JNK activation.

-

Conclusion

This compound demonstrates a multifaceted mechanism of action in cellular models, primarily centered on the activation of the Nrf2-mediated antioxidant response. This is a crucial defense mechanism against cellular stress. Furthermore, evidence from its structural analog, cinnamaldehyde, strongly suggests that HCA may also exert anti-inflammatory effects through the modulation of the NF-κB and MAPK/JNK signaling pathways. Further research is warranted to fully elucidate the direct interactions of HCA with these inflammatory pathways and to establish a more comprehensive quantitative understanding of its cellular effects. The experimental protocols detailed herein provide a robust framework for such future investigations, which will be critical for evaluating the potential of HCA in therapeutic and cosmeceutical applications.

References

- 1. rsc.org [rsc.org]

- 2. bowdish.ca [bowdish.ca]

- 3. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. shop.bio-connect.nl [shop.bio-connect.nl]

- 5. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Nrf2-antioxidant response element pathway: a target for regulating energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Analysis of alpha-Hexylcinnamaldehyde

This guide provides a comprehensive overview of the spectroscopic data for alpha-hexylcinnamaldehyde, a common fragrance and flavoring agent. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development. This report details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound, along with the experimental protocols for acquiring this data.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a structured format to facilitate analysis and comparison.

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules.[1] The ¹H and ¹³C NMR data provide detailed information about the carbon-hydrogen framework of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃) [2][3]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.41 | s | 1H | Aldehydic proton (-CHO) |

| 7.30 - 7.50 | m | 5H | Aromatic protons (C₆H₅) |

| 7.18 | s | 1H | Vinylic proton (=CH-) |

| 2.45 | t | 2H | Methylene protons (-CH₂-) adjacent to the double bond |

| 1.20 - 1.60 | m | 6H | Methylene protons of the hexyl chain |

| 0.88 | t | 3H | Methyl protons (-CH₃) of the hexyl chain |

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃) [3][4]

| Chemical Shift (δ) ppm | Assignment |

| 191.5 | Aldehydic carbon (C=O) |

| 150.8 | Vinylic carbon |

| 142.1 | Vinylic carbon |

| 134.8 | Aromatic carbon |

| 129.8 | Aromatic carbons |

| 128.9 | Aromatic carbons |

| 128.7 | Aromatic carbons |

| 31.6 | Methylene carbon of hexyl chain |

| 29.5 | Methylene carbon of hexyl chain |

| 29.2 | Methylene carbon of hexyl chain |

| 28.1 | Methylene carbon of hexyl chain |

| 22.6 | Methylene carbon of hexyl chain |

| 14.1 | Methyl carbon of hexyl chain |

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[5]

Table 3: Characteristic IR Absorption Bands for this compound (liquid film) [3]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Medium | C-H stretch (aromatic) |

| ~2950, 2870 | Strong | C-H stretch (aliphatic) |

| ~2720 | Weak | C-H stretch (aldehyde) |

| ~1680 | Strong | C=O stretch (conjugated aldehyde) |

| ~1625 | Medium | C=C stretch (alkene) |

| ~1600, 1450 | Medium-Weak | C=C stretch (aromatic ring) |

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[6] The mass spectrum of a compound provides information about its molecular weight and fragmentation pattern.

Table 4: GC-MS Fragmentation Data for this compound (Electron Ionization) [7]

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) |

| 129 | 99.99 |

| 117 | 99.79 |

| 91 | 96.95 |

| 115 | 78.81 |

| 145 | 52.56 |

The molecular weight of this compound is 216.32 g/mol .[7]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

-

Sample Preparation : Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃).[1][8]

-

Internal Standard : Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), to the solution to provide a reference signal at 0 ppm.[8]

-

Data Acquisition : Transfer the solution to a clean NMR tube.[1] The ¹H and ¹³C NMR spectra are then recorded on an NMR spectrometer (e.g., 400 MHz).

-

Sample Preparation : As this compound is a liquid at room temperature, a thin film can be prepared directly.[9]

-

Data Acquisition : Apply a small drop of the neat liquid between two salt plates (e.g., NaCl), which are transparent to infrared radiation.[9] The plates are then mounted in the sample holder of an FT-IR spectrometer, and the spectrum is recorded.

-

Sample Introduction : The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC) to separate it from any impurities.[10]

-

Ionization : In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV) in a process called electron ionization (EI). This causes the molecules to lose an electron, forming a radical cation (molecular ion), which can then undergo fragmentation.[10]

-

Mass Analysis : The resulting ions are accelerated and then separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or magnetic sector).[10]

-

Detection : The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.[10]

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound like this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound(101-86-0) 1H NMR [m.chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. spectrabase.com [spectrabase.com]

- 5. amherst.edu [amherst.edu]

- 6. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. This compound | C15H20O | CID 1550884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. web.mit.edu [web.mit.edu]

- 9. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 10. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

The Elusive Natural Occurrence of α-Hexylcinnamaldehyde: A Technical Examination

A comprehensive review of scientific literature reveals a significant disparity between the widely reported natural occurrence of α-hexylcinnamaldehyde in chamomile essential oil and the lack of direct analytical evidence to substantiate this claim. While numerous industry and safety documents list chamomile as a natural source, detailed chemical analyses of chamomile essential oil consistently fail to identify this compound. This guide provides a technical overview of the reported natural sources, details common extraction and analytical methodologies, and addresses the current evidence gap.

Natural Occurrence: A Tale of Discrepancy

Alpha-hexylcinnamaldehyde (HCA), a widely used fragrance ingredient with a characteristic jasmine-like scent, is frequently cited as a natural constituent of chamomile (Matricaria recutita L.) essential oil.[1][2] It has also been reported to be found in Plectranthus glabratus.[2] However, a thorough review of peer-reviewed analytical studies employing techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) on chamomile essential oil does not confirm the presence of α-hexylcinnamaldehyde.[3][4][5][6] These studies provide extensive characterization of the volatile components of chamomile, identifying major constituents like α-bisabolol, chamazulene, bisabolol oxides, and β-farnesene, along with numerous other minor terpenes and terpenoids.[3][4][5][6] The absence of HCA in these detailed analyses suggests that if it is present at all, its concentration is below the detection limits of standard analytical methods or that its presence is erroneously reported in secondary literature.

The vast majority of commercially available α-hexylcinnamaldehyde is produced synthetically through a crossed-aldol condensation of benzaldehyde (B42025) and octanal.[1] This industrial-scale synthesis is efficient and provides a consistent supply for the fragrance and cosmetic industries.[1]

Table 1: Reported Natural Sources of α-Hexylcinnamaldehyde

| Compound | Reported Natural Source | Plant Part | Evidence Level |

| α-Hexylcinnamaldehyde | Matricaria recutita L. (Chamomile) | Flower Essential Oil | Widely cited, but not substantiated by detailed GC-MS studies. |

| α-Hexylcinnamaldehyde | Plectranthus glabratus | Not specified | Reported in chemical databases, but analytical evidence is not available in the reviewed literature. |

Isolation and Extraction Methodologies from Plant Material

Given the lack of confirmed quantitative data for α-hexylcinnamaldehyde in any natural source, a specific isolation protocol cannot be detailed. However, the standard methodologies for extracting essential oils from the primary cited source, chamomile, are well-established. These protocols would be the first step in any attempt to isolate and identify minor constituents like HCA.

Experimental Protocol: Steam Distillation of Chamomile Essential Oil

Steam distillation is the most common method for extracting essential oils from chamomile flowers.[7] This process isolates volatile compounds by passing steam through the plant material, causing the essential oil to evaporate. The mixture of steam and oil vapor is then condensed, and the oil is separated from the water.

Objective: To extract the essential oil from dried chamomile flowers.

Materials and Apparatus:

-

Dried chamomile flowers (Matricaria recutita L.)

-

Distilled water

-

Steam distillation apparatus (including a boiling flask, still pot, condenser, and receiving vessel/separatory funnel)

-

Heating mantle

-

Anhydrous sodium sulfate (B86663)

-

Glass vials for storage

Procedure:

-

Preparation of Plant Material: 500 g of dried chamomile flowers are placed into the still pot of the steam distillation apparatus.

-

Apparatus Setup: The steam distillation apparatus is assembled. The boiling flask is filled with distilled water and connected to the still pot. The condenser is connected to a cold water source. A separatory funnel is used as the receiving vessel to collect the distillate.

-

Distillation: The water in the boiling flask is heated to generate steam, which is then passed through the chamomile flowers. The volatile oils are vaporized and carried with the steam to the condenser.

-

Condensation and Collection: The condenser cools the vapor, which liquefies back into a mixture of water (hydrosol) and essential oil. This mixture is collected in the separatory funnel. The distillation process is typically continued for 3 to 4 hours.

-

Separation: After the distillation is complete, the collected distillate is allowed to stand until the oil and water layers clearly separate. The aqueous layer (hydrosol) is drained from the bottom of the separatory funnel, leaving the essential oil.

-

Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water. The dried oil is then transferred to a sealed, airtight glass vial and stored in a cool, dark place.

Analytical Identification: Gas Chromatography-Mass Spectrometry (GC-MS)

To definitively identify and quantify the components of the extracted essential oil, Gas Chromatography-Mass Spectrometry (GC-MS) is the standard analytical technique.

Experimental Protocol: GC-MS Analysis of Chamomile Essential Oil

Objective: To identify and quantify the volatile chemical constituents of the extracted chamomile essential oil.

Materials and Apparatus:

-

Extracted chamomile essential oil

-

High-purity solvent for dilution (e.g., hexane (B92381) or ethanol)

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for essential oil analysis (e.g., HP-5MS)

-

Helium carrier gas

-

Reference standards for known chamomile constituents and for α-hexylcinnamaldehyde.

Procedure:

-

Sample Preparation: A 1% solution of the chamomile essential oil is prepared in a suitable solvent (e.g., 10 µL of oil in 990 µL of hexane).

-

GC-MS Instrument Setup:

-

Injector Temperature: 250°C

-

Carrier Gas: Helium, with a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program: Initial temperature of 60°C, held for 2 minutes, then ramped up to 240°C at a rate of 3°C/min, and held at 240°C for 10 minutes.

-

Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV, with a scan range of m/z 40-500.

-

-

Injection: 1 µL of the diluted sample is injected into the GC.

-

Data Acquisition and Analysis: The chromatogram and mass spectra are recorded. The individual components are identified by comparing their mass spectra with those in a spectral library (e.g., NIST, Wiley) and by comparing their retention indices with those of reference standards.

-

Quantification: The relative percentage of each component is calculated based on the peak area in the chromatogram. For absolute quantification, a calibration curve would be prepared using a certified reference standard of α-hexylcinnamaldehyde.

Visualizing the Workflow

The general process for investigating the presence of a specific compound in a plant matrix involves extraction followed by detailed analysis.

Caption: General workflow for the extraction and analysis of plant essential oils.

Conclusion

The assertion that α-hexylcinnamaldehyde occurs naturally in chamomile essential oil is widespread in commercial and secondary literature. However, this claim is not supported by the available primary scientific literature detailing the chemical composition of Matricaria recutita L. essential oil. Rigorous analytical studies using GC-MS have not identified this compound, even as a minor constituent. Similarly, its presence in Plectranthus glabratus lacks published analytical confirmation.

For researchers and drug development professionals, it is crucial to rely on validated analytical data. While the methodologies for extracting and analyzing essential oils are well-established, any investigation into the natural occurrence of α-hexylcinnamaldehyde should first aim to definitively confirm its presence and concentration in a specific plant source using sensitive analytical techniques like GC-MS with a certified reference standard. Until such evidence is published, the natural occurrence of α-hexylcinnamaldehyde remains largely unsubstantiated, and it should be primarily considered a synthetic fragrance ingredient.

References

- 1. 2-BENZYLIDENEOCTANAL - Ataman Kimya [atamanchemicals.com]

- 2. This compound | C15H20O | CID 1550884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. asianpubs.org [asianpubs.org]

- 5. GC-MS AND Chemometric Analysis of the Essential Oils Obtained from Mexican Commercial Chamomilla Recutita Teas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phytochemical Characterization of Chamomile (Matricaria recutita L.) Roots and Evaluation of Their Antioxidant and Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

toxicological profile and safety assessment of alpha-Hexylcinnamaldehyde.

An In-depth Technical Guide to the Toxicological Profile and Safety Assessment of alpha-Hexylcinnamaldehyde

Introduction

This compound (HCA), also known as hexyl cinnamal, is a common fragrance ingredient valued for its jasmine-like floral scent.[1][2] It is a synthetic aromatic aldehyde that is also found naturally in the essential oil of chamomile.[1] Widely used in cosmetics, personal care products, and industrial cleaners, its safety has been thoroughly evaluated by various international bodies.[1] This guide provides a comprehensive overview of the toxicological profile of HCA, detailing key safety endpoints, experimental methodologies, and the overall safety assessment for researchers, scientists, and drug development professionals.

Chemical Identity:

-

EC Number: 202-983-3[4]

-

Chemical Name: 2-(phenylmethylene)octanal[5]

-

Synonyms: Hexyl cinnamal, α-n-Hexyl-β-phenylacrolein, HCA[1][3]

-

Molecular Formula: C15H20O[6]

Toxicological Profile

The toxicological profile of HCA has been established through a series of in vitro, in vivo, and human studies. The primary health effect of concern is skin sensitization, while it demonstrates low acute and systemic toxicity.

Acute Toxicity

HCA exhibits low acute toxicity via oral, dermal, and inhalation routes of exposure.

Table 1: Acute Toxicity Data for this compound

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 3100 mg/kg bw | [4][7][8] |

| LD50 | Rabbit | Dermal | >3000 mg/kg bw | [4][7][9] |

| LC50 | Rat | Inhalation | >2.12 mg/L (4-hr exposure) | [10] |

-

Acute Oral Toxicity (as per US HPVIS; REACHb): Studies were conducted in Wistar rats. The chemical was administered at doses of 1780, 2670, 4000, or 6000 mg/kg bw. Animals were observed for signs of toxicity at one, six, and 24 hours post-dosing, and daily for 14 days. Sub-lethal effects included lethargy, depression, anorexia, and weight loss.

-

Acute Dermal Toxicity (as per REACHb; US HPVIS): Studies were performed on rabbits. HCA was applied to a clipped area of skin at doses up to 3000 mg/kg bw for 24 hours. No mortalities were reported.

-

Acute Inhalation Toxicity (similar to OECD TG 403): Sprague Dawley rats were exposed to HCA as an aerosol in a single four-hour exposure at a mean measured concentration of 2.12 mg/L. Animals were observed for 14 days.

Skin and Eye Irritation

HCA is considered a skin irritant but not an eye irritant based on animal studies.

Table 2: Irritation Data for this compound

| Endpoint | Species | Result | Reference |

| Skin Irritation | Rabbit | Irritating (Severe erythema and oedema) | [9] |

| Eye Irritation | Rabbit | Not an irritant (Slight, reversible redness) |

-

Skin Irritation (EU Method B.4): In a study on male New Zealand White rabbits, 0.5 mL of undiluted HCA was applied to the skin under a semi-occlusive dressing for four hours. Observations were made for 11 days. Severe erythema and oedema were noted at 24, 48, and 72 hours, which were fully reversible within the observation period.

-

Eye Irritation (EU Method B.5): 0.1 mL of undiluted HCA was instilled into the conjunctival sac of male New Zealand White rabbits. Observations were made for seven days. Only slight conjunctival redness was observed, which reversed within two days.

Skin Sensitization

The most critical health effect for HCA is its potential to cause skin sensitization. It is classified as a moderate skin sensitizer (B1316253) and is often used as a positive control in predictive assays.[1][11]

Table 3: Skin Sensitization Data for this compound

| Assay | Species | Result | Value | Reference |

| Local Lymph Node Assay (LLNA) | Mouse (CBA/Ca) | Sensitizer | EC3: 6.6–11.5% | |

| Guinea Pig Maximisation Test | Guinea Pig | Sensitizer | 70% positive response | |

| Human Repeat Insult Patch Test (HRIPT) | Human | Not a sensitizer | At 20% concentration |

-

Local Lymph Node Assay (LLNA) (OECD TG 429): Female CBA/Ca mice (five per group) were treated with HCA at concentrations of 1.5%, 10%, or 50% w/v. The substance was applied epicutaneously to the ears for three consecutive days. Lymphocyte proliferation in the draining auricular lymph nodes was measured to determine the stimulation index. An EC3 value, the concentration estimated to produce a three-fold increase in lymphocyte proliferation, was calculated.

Below is a generalized workflow for the Local Lymph Node Assay.

The mechanism of skin sensitization involves a series of key events, as depicted in the Adverse Outcome Pathway (AOP) diagram below.

Repeated-Dose Toxicity

Studies on repeated exposure to HCA indicate potential effects on the liver and skin at high doses, particularly via the dermal route.

Table 4: Repeated-Dose Toxicity Data for this compound

| Duration | Species | Route | NOAEL | LOAEL | Effects at LOAEL | Reference |

| 90-day | Rat (SD) | Dermal | - | 125 mg/kg bw/day | Changes in liver, local skin effects | [10] |

| 14-week | Rat (CFE) | Oral | 29.9 mg/kg bw/day (male) | 287.3 mg/kg bw/day (male) | Increased relative liver/kidney weights |

Note: The oral study was conducted on a read-across analog, alpha-amylcinnamaldehyde.

-

90-Day Dermal Study: Male Sprague Dawley rats received daily dermal applications of HCA at doses of 125, 250, 500, or 1000 mg/kg bw/day on shaved dorsal skin. A Lowest Observed Adverse Effect Level (LOAEL) was established at 125 mg/kg bw/day based on liver changes and local skin effects. A No Observed Adverse Effect Level (NOAEL) for systemic effects was derived at 150 mg/kg bw/day.[10]

Genotoxicity

Based on a weight of evidence from available in vitro and in vivo studies, HCA is not considered to be genotoxic.[9]

Table 5: Genotoxicity Data for this compound

| Assay | System | Metabolic Activation | Result | Reference |

| Bacterial Reverse Mutation (Ames Test, OECD 471) | S. typhimurium | With & Without | Negative | |

| In vitro Mammalian Cell Assays | Isolated mammalian cells | With & Without | Positive (aberrations/mutations) | [9] |

| In vivo Assays | - | - | Negative | [9] |

Interestingly, some research suggests HCA has antimutagenic properties, inhibiting the genotoxicity of certain environmental pollutants in the bacterial reverse mutation assay.[12][13][14]

Reproductive and Developmental Toxicity

Available data indicate that HCA is not expected to cause reproductive or developmental toxicity.

Table 6: Reproductive & Developmental Toxicity Data

| Study Type | Species | Route | NOAEL (Maternal & Developmental) | Reference |

| One-Generation (similar to OECD TG 421) | Rat (Crj:CD(SD)) | Oral | ≥1000 mg/kg bw/day | |

| Screening Study (OECD 421) | Rat | Oral | ≥100 mg/kg/day (Fertility & Development) | [10][15] |

-

Crj:CD(SD) rats (eight per sex per dose) were administered HCA in corn oil at doses of 12.5, 25, 50, or 1000 mg/kg bw. Males were treated for 14 days before mating and through a maximum seven-day mating period. Females were treated for two weeks before mating, through mating, and until day 45 of treatment. No treatment-related clinical or necropsy effects were seen in the F1 generation pups, and no developmental effects were observed.

Carcinogenicity

There is no data available from specific carcinogenicity studies on HCA. However, the International Agency for Research on Cancer (IARC) does not identify HCA as a probable, possible, or confirmed human carcinogen.[4]

Safety Assessment and Conclusion

The safety assessment of this compound integrates data from all toxicological endpoints. The process involves hazard identification, dose-response assessment, and exposure assessment to characterize the risk.

Summary of Findings:

-

Primary Hazard: The critical health effect for HCA is skin sensitization. The Research Institute for Fragrance Materials (RIFM) has concluded it is a moderate skin sensitizer.[1]

-

Systemic Toxicity: HCA demonstrates a low order of systemic toxicity. The NOAEL for systemic effects from repeated dermal exposure is 150 mg/kg bw/day.[10]

-

Genotoxicity & Carcinogenicity: HCA is not considered genotoxic, and there is no evidence to classify it as a carcinogen.[4]

-

Reproductive Toxicity: HCA is not considered a reproductive or developmental toxicant.[15]

Regulatory Status:

-

The EU has identified HCA as a potential skin sensitizer and requires its declaration on cosmetic product labels if it exceeds certain concentrations to inform consumers with allergies.[1][16]

-

The International Fragrance Association (IFRA) has established standards that set maximum acceptable concentrations for HCA in various consumer product categories to mitigate the risk of sensitization.[1][3]

-

It is considered "Generally Regarded as Safe" (GRAS) for its use as a flavoring substance by the US FDA and the WHO.[9][17]

References

- 1. This compound | The Fragrance Conservatory [fragranceconservatory.com]

- 2. This compound | 101-86-0 [chemicalbook.com]

- 3. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]

- 4. chemicalbook.com [chemicalbook.com]

- 5. ec.europa.eu [ec.europa.eu]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. The Good Scents Company safety data sheet for alpha- hexyl cinnamaldehyde [thegoodscentscompany.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. finefrag.com [finefrag.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 16. This compound | C15H20O | CID 1550884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. WHO | JECFA [apps.who.int]

Alpha-Hexylcinnamaldehyde Derivatives: A Technical Guide to Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-hexylcinnamaldehyde (HCA), a synthetic derivative of cinnamaldehyde (B126680), is a well-established fragrance and flavoring agent found in numerous consumer products.[1] Beyond its aromatic properties, HCA and its derivatives have emerged as a promising class of bioactive molecules with a diverse range of pharmacological effects. These compounds have demonstrated significant potential as anticancer, antimicrobial, and larvicidal agents, garnering interest within the drug development community. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of HCA and its derivatives, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of key signaling pathways.

Synthesis of this compound and its Derivatives

The primary industrial synthesis of this compound is achieved through a crossed-aldol condensation reaction between benzaldehyde (B42025) and octanal.[2] Variations of this method aim to improve yield and selectivity while minimizing byproducts. Furthermore, derivatives of HCA, such as esters and amides, can be synthesized to explore structure-activity relationships and enhance biological efficacy.

Experimental Protocol: Synthesis of this compound via Aldol Condensation[3]

This protocol describes a green catalytic route for the synthesis of α-hexylcinnamaldehyde.

Materials:

-

Benzaldehyde

-

n-Octanal

-

Hydrotalcite (solid base catalyst)

-

Reactor vessel

-

Filtration apparatus

Procedure:

-

Charge the reactor with benzaldehyde and n-octanal.

-

Add the hydrotalcite catalyst to the reaction mixture. The process is performed under solvent-free conditions.

-

Maintain the reaction at a controlled temperature with stirring.

-

Monitor the reaction progress by techniques such as gas chromatography (GC) to determine the conversion of reactants.

-

Upon completion of the reaction (typically >99% conversion), the catalyst is recovered by simple filtration.

-

The crude product is then purified, for example, by distillation, to yield α-hexylcinnamaldehyde with high selectivity (95-98%).

-

The recovered catalyst can be recycled for subsequent batches.

Biological Activities of this compound and its Derivatives

Anticancer and Chemosensitizing Activity

This compound has exhibited cytotoxic effects against various cancer cell lines and, more notably, acts as a chemosensitizing agent, enhancing the efficacy of conventional anticancer drugs like doxorubicin.[3] This sensitization is particularly effective in multidrug-resistant (MDR) cancer cells. The proposed mechanism involves the inhibition of ATP-binding cassette (ABC) transporters, which are responsible for drug efflux from cancer cells, and the alteration of cell membrane permeability.[4]

Table 1: Chemosensitizing Effect of this compound (HCA) in Combination with Doxorubicin (DOX) on Human Cancer Cell Lines [3]

| Cell Line | HCA Concentration (µM) | Doxorubicin IC50 (µM) - Alone | Doxorubicin IC50 (µM) - Combination | Fold Reduction in Doxorubicin IC50 |

| Caco-2 | 100 (IC10) | 0.85 ± 0.07 | 0.28 ± 0.03 | ~3 |

| 181 (IC20) | 0.12 ± 0.01 | ~7 | ||

| CCRF/CEM | 50 (IC10) | 0.02 ± 0.001 | 0.004 ± 0.0003 | ~5 |

| 100 (IC20) | 0.0004 ± 0.00003 | ~50 |

Experimental Protocol: Cytotoxicity Assessment using MTT Assay[6][7]

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of HCA derivatives.

Materials:

-

Cancer cell lines

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-